molecular formula C21H21NO6 B12160767 Ethyl 3-(ethoxycarbonyl)-5-(3-oxo-3-phenylpropanoylamino)benzoate

Ethyl 3-(ethoxycarbonyl)-5-(3-oxo-3-phenylpropanoylamino)benzoate

Cat. No.: B12160767
M. Wt: 383.4 g/mol
InChI Key: APOPSFFAPUDJKA-UHFFFAOYSA-N
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Description

Ethyl 3-(ethoxycarbonyl)-5-(3-oxo-3-phenylpropanoylamino)benzoate is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzoate core with ethoxycarbonyl and phenylpropanoylamino substituents, making it a valuable molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(ethoxycarbonyl)-5-(3-oxo-3-phenylpropanoylamino)benzoate typically involves multi-step organic reactions. One common method starts with the esterification of 3-amino-5-carboxybenzoic acid with ethanol to form ethyl 3-amino-5-ethoxycarbonylbenzoate. This intermediate then undergoes an acylation reaction with 3-oxo-3-phenylpropanoic acid chloride in the presence of a base like pyridine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Catalysts and automated systems are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(ethoxycarbonyl)-5-(3-oxo-3-phenylpropanoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(ethoxycarbonyl)-5-(3-oxo-3-phenylpropanoylamino)benzoate has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 3-(ethoxycarbonyl)-5-(3-oxo-3-phenylpropanoylamino)benzoate exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity and influencing biochemical pathways. The exact mechanism can vary based on the context of its use, such as in medicinal chemistry or enzymology.

Comparison with Similar Compounds

Ethyl 3-(ethoxycarbonyl)-5-(3-oxo-3-phenylpropanoylamino)benzoate can be compared with other similar compounds like:

    Ethyl 3-(ethoxycarbonyl)-4-(3-oxo-3-phenylpropanoylamino)benzoate: Differing by the position of the substituents, which can affect its reactivity and applications.

    Mthis compound: The methyl ester variant, which may have different solubility and reactivity profiles.

    Ethyl 3-(methoxycarbonyl)-5-(3-oxo-3-phenylpropanoylamino)benzoate: Featuring a methoxycarbonyl group instead of ethoxycarbonyl, influencing its chemical behavior.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical properties and applications.

Properties

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

diethyl 5-[(3-oxo-3-phenylpropanoyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C21H21NO6/c1-3-27-20(25)15-10-16(21(26)28-4-2)12-17(11-15)22-19(24)13-18(23)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,22,24)

InChI Key

APOPSFFAPUDJKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)NC(=O)CC(=O)C2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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